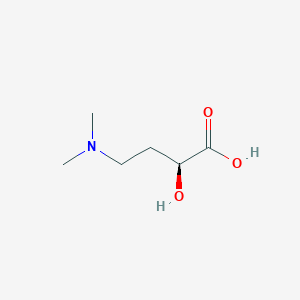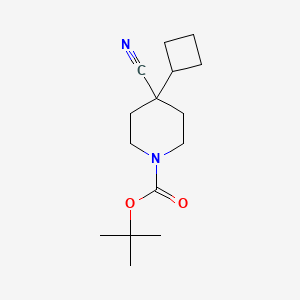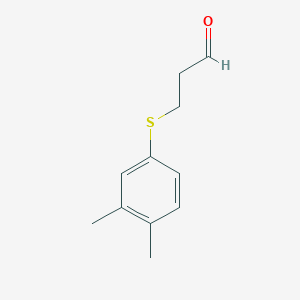
(2S)-4-(dimethylamino)-2-hydroxybutanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxy group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations to access chiral primary amines . Another method involves the use of electrosynthesis, which is a greener route to synthesize amides and other related compounds .
Industrial Production Methods
Industrial production of (2S)-4-(dimethylamino)-2-hydroxybutanoic acid typically involves large-scale catalytic processes. These processes are designed to be cost-effective and efficient, ensuring high yields of the desired product. The use of advanced catalytic systems and optimized reaction conditions plays a crucial role in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
科学研究应用
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2S)-4-(dimethylamino)-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with target molecules. These interactions facilitate the compound’s role in various biochemical processes and synthetic transformations .
相似化合物的比较
Similar Compounds
(2S)-2-(dimethylamino)-1-propanol: This compound shares a similar dimethylamino group but differs in the length of the carbon chain and the position of the hydroxy group.
Tetrakis(dimethylamino)ethylene: This compound contains multiple dimethylamino groups and exhibits different reactivity patterns compared to (2S)-4-(dimethylamino)-2-hydroxybutanoic acid.
Uniqueness
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a versatile and valuable compound in various fields of research and industry.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(2S)-4-(dimethylamino)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-3-5(8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI 键 |
WZSWNUKXENRHRR-YFKPBYRVSA-N |
手性 SMILES |
CN(C)CC[C@@H](C(=O)O)O |
规范 SMILES |
CN(C)CCC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)








